1-Chloro-2-iodo-4-nitrobenzene

Description

The exact mass of the compound 1-Chloro-2-iodo-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223078. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-2-iodo-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-iodo-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-iodo-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQLBMYYBHCMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310250 | |

| Record name | 1-chloro-2-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74534-15-9 | |

| Record name | 74534-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-2-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-iodonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Chloro-2-iodo-4-nitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-iodo-4-nitrobenzene

Abstract

1-Chloro-2-iodo-4-nitrobenzene is a poly-functionalized aromatic compound of significant interest to the pharmaceutical and chemical synthesis sectors. Its strategic importance is highlighted by its role as a key intermediate in the synthesis of Vismodegib, a therapeutic agent targeting the Hedgehog signaling pathway.[1] This guide provides a comprehensive analysis of its core physicochemical properties, experimental characterization protocols, and critical insights into its synthesis and reactivity. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven methodologies to serve as an authoritative resource for laboratory applications.

Introduction & Strategic Importance

Overview of 1-Chloro-2-iodo-4-nitrobenzene

1-Chloro-2-iodo-4-nitrobenzene (CAS No: 74534-15-9) is a halogenated nitroaromatic compound.[1][2][3] The arrangement of its substituents—a chloro group, an iodo group, and a nitro group on a benzene ring—creates a unique electronic and steric profile. This profile dictates its reactivity, making it a versatile building block in multi-step organic synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the distinct reactivities of the C-I and C-Cl bonds allow for selective, sequential transformations, such as metal-catalyzed cross-coupling reactions.

Significance in Drug Discovery: The Vismodegib Case Study

The primary driver for the scientific interest in 1-Chloro-2-iodo-4-nitrobenzene is its application as a pivotal intermediate in the manufacturing of Vismodegib.[1] Vismodegib is a first-in-class drug that functions as a Hedgehog (Hh) signaling pathway inhibitor, approved for the treatment of certain types of basal cell carcinoma. The specific substitution pattern of 1-Chloro-2-iodo-4-nitrobenzene is essential for constructing the complex molecular architecture of Vismodegib, underscoring the compound's value in medicinal chemistry and process development.

Core Physicochemical Properties

Identity and Nomenclature

While the compound is systematically named 1-Chloro-2-iodo-4-nitrobenzene, it is crucial to note that chemical suppliers may occasionally list it under the IUPAC name 2-Chloro-1-iodo-4-nitrobenzene or the synonym 4-Chloro-3-iodonitrobenzene.[3][4][5] Researchers should always use the CAS Number 74534-15-9 for unambiguous identification.

Summary of Physicochemical Data

The known quantitative and qualitative properties of 1-Chloro-2-iodo-4-nitrobenzene are summarized below.

| Property | Value | Source |

| CAS Number | 74534-15-9 | [1][2][3] |

| Molecular Formula | C₆H₃ClINO₂ | [3][4][5][6] |

| Molecular Weight | 283.45 g/mol | [3][5][6] |

| Appearance | Light tan to cream or brown crystalline solid/powder | [1][4] |

| Melting Point | 96.0 - 102.0 °C | [4] |

| Boiling Point | Data not experimentally determined. Estimated to be >300 °C. | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethyl acetate, isopropanol, hexane). | [1] |

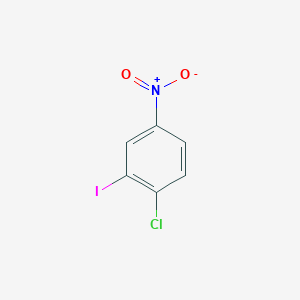

Molecular Structure Visualization

The structural arrangement of substituents on the benzene ring is depicted below.

Caption: Molecular structure of 1-Chloro-2-iodo-4-nitrobenzene.

Experimental & Computational Characterization Protocols

As a Senior Application Scientist, the emphasis is not just on obtaining data, but on the integrity of that data. The following protocols are designed to be self-validating systems.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Expertise & Causality: While a standard melting point apparatus provides a range, DSC offers superior accuracy and reveals critical information about purity and polymorphism. A sharp, single endotherm peak indicates a highly pure, single-crystalline form, whereas broad peaks or multiple transitions can signify impurities or different crystalline states, which is vital information for process chemistry and formulation.

-

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Chloro-2-iodo-4-nitrobenzene into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Determine the onset temperature of the melting endotherm. The peak temperature should correspond to the literature value (96-102 °C).[4]

-

Spectroscopic Verification

-

Expertise & Causality: NMR is the gold standard for structural elucidation. The provided ¹H NMR data confirms the substitution pattern. The downfield shifts are characteristic of an electron-deficient aromatic ring due to the nitro group. The distinct coupling constants (J-values) precisely define the ortho, meta, and para relationships between the protons.

-

¹H NMR Data Interpretation: (400 MHz, CDCl₃)[1]

-

δ 8.70 (d, J = 2.8 Hz, 1H): This doublet corresponds to the proton at C5, which is ortho to the nitro group and meta to the chloro group. The small coupling constant is typical for meta-coupling.

-

δ 8.16 (dd, J = 8.8 Hz, 2.4 Hz, 1H): This doublet of doublets is the proton at C3, which is ortho to the iodo group and meta to the nitro group. It shows large ortho-coupling to the proton at C6 and smaller meta-coupling to the proton at C5.

-

δ 7.61 (d, J = 8.8 Hz, 1H): This doublet is the proton at C6, which is ortho to the chloro group and ortho to the proton at C3, hence the large coupling constant.

-

-

Standard Acquisition Protocol:

-

Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acquire a ¹³C NMR spectrum to confirm the presence of six distinct aromatic carbon signals.

-

-

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. The spectrum for this compound should exhibit highly characteristic absorption bands for the nitro group, which are strong and easily identifiable.

-

Expected Frequencies:

-

~1520-1560 cm⁻¹ & ~1345-1385 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO₂) group.

-

~1000-1100 cm⁻¹: C-Cl stretching vibration.

-

~500-600 cm⁻¹: C-I stretching vibration.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

-

ATR-FTIR Protocol:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

-

Expertise & Causality: MS provides the exact molecular weight, which is the most definitive confirmation of elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₆H₃ClINO₂ to within a few parts per million, providing unequivocal proof of identity. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and iodine (monoisotopic at ¹²⁷I) will be distinctive.

-

Protocol (LC-MS with ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infuse the sample directly or via an LC system into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in both positive and negative ion modes.

-

Analyze the data for the molecular ion peak [M+H]⁺ or [M-H]⁻ and confirm its m/z and isotopic pattern against the theoretical values.

-

Synthesis, Reactivity, and Stability

Synthetic Pathway Analysis

The most direct synthesis involves a Sandmeyer-type reaction starting from 2-Chloro-5-nitroaniline.[1] This is a classic and reliable transformation in aromatic chemistry.

-

Causality of Experimental Choices:

-

Diazotization: The reaction of the primary amine with sodium nitrite in a strong acid (sulfuric acid) at low temperatures (below 5 °C) is critical.[1][7] Low temperatures are essential to prevent the highly unstable diazonium salt intermediate from decomposing prematurely.[7]

-

Iodide Displacement: The subsequent addition of potassium iodide (KI) introduces the iodo group, displacing the diazonium group (N₂) in a nucleophilic substitution.[1] The evolution of nitrogen gas drives the reaction to completion.

-

-

Synthesis Workflow Diagram:

Caption: Synthetic workflow for 1-Chloro-2-iodo-4-nitrobenzene.

-

Detailed Synthesis Protocol: [1]

-

Dissolve 2-Chloro-5-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water with mechanical stirring.

-

Cool the reaction vessel to -5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

-

In a separate vessel, prepare a solution of potassium iodide (1.8 eq) in water and cool it.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution, again maintaining a temperature below 5 °C.

-

Continue stirring for 3 hours, allowing the reaction to proceed.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield the product as a crystalline solid.

-

Chemical Reactivity Profile

-

Nucleophilic Aromatic Substitution (NAS): The nitro group at the para-position strongly activates the C-Cl bond for NAS. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, making this position highly susceptible to attack by nucleophiles.[8]

-

Metal-Catalyzed Cross-Coupling: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization at the C2 position while leaving the C1 chloro-substituent intact for subsequent transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline using various reducing agents (e.g., SnCl₂, H₂/Pd-C), providing a synthetic handle to introduce an amino group, which is a common precursor for amides, sulfonamides, and other functional groups in drug molecules.

Stability and Storage

Like many nitroaromatic compounds, 1-Chloro-2-iodo-4-nitrobenzene is stable under standard laboratory conditions. However, it should be protected from light and strong bases or reducing agents.[9] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry, and dark place.

Safety & Handling

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Chloro-2-iodo-4-nitrobenzene is not widely available. The following information is extrapolated from data for the structurally related and hazardous compound 1-Chloro-4-nitrobenzene (CAS 100-00-5) and should be treated as a guideline. A thorough risk assessment must be conducted before handling.

-

Primary Hazards:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[10][11][12]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[10][11][13]

-

Carcinogenicity & Mutagenicity: Suspected of causing cancer and genetic defects.[10][11][13]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[10][12]

-

-

Recommended Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, use a certified particulate respirator.

-

-

Handling Procedures:

Conclusion

1-Chloro-2-iodo-4-nitrobenzene is a high-value synthetic intermediate with well-defined physicochemical properties. Its utility, particularly in the synthesis of pharmaceuticals like Vismodegib, is derived from its unique substitution pattern which allows for predictable and selective chemical transformations. This guide has provided a detailed framework for its identification, characterization, synthesis, and safe handling, empowering researchers to utilize this versatile compound with confidence and scientific rigor.

References

-

LookChem. (n.d.). CAS No.636-98-6, 1-Iodo-4-nitrobenzene Suppliers, MSDS download. Retrieved from [Link]

-

MDPI. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 14(9), 3374-3382. Retrieved from [Link]

-

Filo. (2025). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Retrieved from [Link]

-

Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1-CHLORO-4-NITROBENZENE | Laboratory Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-iodo-4-nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

Reagentia. (n.d.). 1-Chloro-2-iodo-4-nitrobenzene (1 x 1 g). Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls - Supporting Information. Retrieved from [Link]

-

Stenutz. (n.d.). 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Chloro-2-iodo-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]

-

eChemPortal. (2002). 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

-

NIH. (2010). 4-Chloro-1-iodo-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. Retrieved from [Link]

Sources

- 1. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]

- 2. 1-Chloro-2-iodo-4-nitrobenzene (1 x 1 g) | Reagentia [reagentia.eu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Chloro-1-iodo-4-nitrobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 9. 1-Iodo-4-nitrobenzene | 636-98-6 [chemicalbook.com]

- 10. westliberty.edu [westliberty.edu]

- 11. lobachemie.com [lobachemie.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 1-Chloro-2-iodo-4-nitrobenzene

This guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 1-chloro-2-iodo-4-nitrobenzene (CAS No: 74534-15-9).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects that define the compound's chemical behavior and utility as a key synthetic intermediate.

Introduction: A Key Intermediate in Modern Therapeutics

1-Chloro-2-iodo-4-nitrobenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its primary importance lies in its role as a crucial building block for the synthesis of Vismodegib, a pharmaceutical agent that targets the Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and oncology.[2] The specific arrangement of its chloro, iodo, and nitro functional groups on the benzene scaffold imparts a unique reactivity profile, making a thorough understanding of its molecular structure essential for optimizing synthetic routes and exploring new applications.

This guide will elucidate the structural characteristics of the molecule, provide validated protocols for its synthesis and characterization, and discuss the underlying chemical principles that govern its properties.

Molecular Structure and Conformation

The molecular structure of 1-chloro-2-iodo-4-nitrobenzene is defined by a benzene ring substituted with a chlorine atom at position 1, an iodine atom at position 2, and a nitro group at position 4. The molecular formula is C₆H₃ClINO₂ and it has a molecular weight of approximately 283.45 g/mol .[3]

Electronic Landscape

The electronic nature of the aromatic ring is heavily influenced by the competing effects of the substituents:

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution through both strong inductive (-I) and resonance (-M) effects. This significantly lowers the electron density of the aromatic system.

-

Halogens (-Cl, -I): The chlorine and iodine atoms exhibit a dual electronic nature. They are deactivating due to their strong inductive electron withdrawal (-I effect), yet they are ortho-, para-directing for electrophilic substitution because of electron donation into the ring via resonance (+M effect) from their lone pairs.

The collective result is a highly electron-deficient aromatic ring, which influences the chemical shifts observed in NMR spectroscopy and the regioselectivity of further chemical transformations.

Steric Constraints and Molecular Geometry

The adjacent placement of the relatively bulky chlorine and iodine atoms at the C1 and C2 positions introduces significant steric strain. This strain can influence the planarity of the molecule. More critically, steric hindrance between the ortho substituents (iodine at C2 and the nitro group at C4) can affect the conformation of the nitro group.

While a specific crystal structure for 1-chloro-2-iodo-4-nitrobenzene is not publicly available, data from structurally related compounds provides critical insight:

-

In 4-chloro-1-iodo-2-nitrobenzene , the nitro group is disordered and adopts two conformations with dihedral angles of 29.0(2)° and 51.0(3)° relative to the benzene ring plane.[4][5]

-

In the more sterically crowded 2,4-dichloro-1-iodo-6-nitrobenzene , the presence of two ortho halogen substituents forces the nitro group to be nearly perpendicular to the ring, with a dihedral angle of 90°.[6][7]

Given these precedents, it is highly probable that the nitro group in 1-chloro-2-iodo-4-nitrobenzene is also twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent iodine atom. This rotation can impact the extent of resonance delocalization between the nitro group and the ring.

Below is a diagram illustrating the core molecular structure.

Caption: Molecular structure of 1-Chloro-2-iodo-4-nitrobenzene.

Synthetic Pathway and Mechanistic Considerations

The synthesis of 1-chloro-2-iodo-4-nitrobenzene is reliably achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. The causality behind the chosen reaction conditions is critical for ensuring a high yield and purity.

Experimental Protocol: Synthesis from 2-Chloro-5-nitroaniline

This protocol is adapted from established procedures.[2]

Step 1: Diazotization of 2-Chloro-5-nitroaniline

-

Dissolve 2-Chloro-5-nitroaniline (40 g, 232.0 mmol) in a mixture of concentrated sulfuric acid (32 mL) and water (320 mL) with mechanical stirring.

-

Cool the reaction solution to -5 °C using an ice-salt bath. Causality: Maintaining a low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield.[8]

-

Slowly add a pre-cooled solution of sodium nitrite (18.2 g, 0.26 mol) in water (69 mL) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture under these ice bath conditions for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

Prepare a solution of potassium iodide (69.3 g, 0.41 mol) in water (277 mL).

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. The temperature must be controlled and kept below 5 °C. Causality: The addition of the iodide source initiates the substitution reaction. Slow addition prevents a rapid exotherm and evolution of nitrogen gas, which could lead to loss of material.

-

Continue stirring for 3 hours, allowing the reaction to proceed to completion.

Step 3: Work-up and Purification

-

Extract the reaction mixture with ethyl acetate at 0 °C.

-

Combine the organic phases and wash with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Recrystallize the resulting residue from an isopropanol/hexane mixed solvent system to yield 1-chloro-2-iodo-4-nitrobenzene as a light tan crystalline solid.

Caption: Synthetic workflow for 1-chloro-2-iodo-4-nitrobenzene.

Spectroscopic Verification: A Self-Validating System

Confirming the molecular structure of the synthesized product is paramount. ¹H NMR spectroscopy serves as a primary, self-validating tool for structural elucidation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a unique fingerprint of the molecule, with the chemical shifts and coupling constants of the three aromatic protons being diagnostic of the substitution pattern.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.61 | Doublet (d) | 8.8 |

| H-5 | 8.16 | Doublet of doublets (dd) | 8.8, 2.4 |

| H-3 | 8.70 | Doublet (d) | 2.8 |

| Data acquired in CDCl₃ at 400 MHz.[2] |

Interpretation and Rationale:

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded and appear furthest downfield at 8.70 ppm. It is split into a doublet by its meta coupling (J = 2.8 Hz) to H-5.

-

H-5: This proton is ortho to the chlorine and meta to both the iodine and nitro groups. It appears at 8.16 ppm. Its signal is a doublet of doublets due to ortho coupling (J = 8.8 Hz) with H-6 and meta coupling (J = 2.4 Hz) with H-3.

-

H-6: This proton is ortho to the iodine atom. It is the most shielded of the three, appearing at 7.61 ppm. It is split into a doublet by its ortho coupling (J = 8.8 Hz) to H-5.

The observed splitting pattern and chemical shifts are in complete agreement with the proposed structure, providing a high degree of confidence in the compound's identity.

Caption: Workflow for ¹H NMR based structural verification.

Complementary Analytical Techniques

While ¹H NMR is highly informative, a comprehensive characterization for regulatory or advanced research purposes would include:

-

¹³C NMR Spectroscopy: Would show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.

-

Mass Spectrometry (MS): Would confirm the molecular weight (283.45 g/mol ) and show a characteristic isotopic pattern due to the presence of chlorine.[3]

-

Infrared (IR) Spectroscopy: Would display strong characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).

Safety and Handling

Core Hazards:

-

Toxicity: Compounds in this class are generally considered toxic if swallowed, in contact with skin, or if inhaled.[9][10]

-

Chronic Effects: They are often suspected of causing genetic defects and may be carcinogenic.[9][11]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[9]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

-

Storage: Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion

1-Chloro-2-iodo-4-nitrobenzene is a molecule whose utility is dictated by the precise arrangement of its functional groups. Its electronic properties are dominated by the strong deactivating effect of the nitro group, while its conformation is influenced by steric repulsion between the ortho- and para-substituted halogens and the nitro functionality. Its synthesis via the Sandmeyer reaction is a robust and well-understood process, and its structure can be unequivocally verified using standard spectroscopic techniques, most notably ¹H NMR. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to handle, synthesize, and utilize this important chemical intermediate with both proficiency and safety.

References

-

LookChem. 1-IODO-2-NITRO-4-CHLOROBENZENE Safety Data Sheets(SDS). [Link]

-

Arshad, S., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 15(4), 2299-2305. [Link]

-

Chemsrc. Benzene, 1-Chloro-2-Iodo-4-Nitro. [Link]

-

Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. [Link]

-

Tahir, M. N., et al. (2009). 4-Chloro-1-iodo-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(3), o535. [Link]

-

Marín, R., et al. (2019). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Catalysts, 9(12), 1039. [Link]

-

Li, X., et al. (2014). 2,4-Dichloro-1-iodo-6-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 70(5), o607. [Link]

-

National Center for Biotechnology Information. 2-Chloro-1-iodo-4-nitrobenzene. PubChem Compound Database. [Link]

-

Li, X., et al. (2014). 2,4-Dichloro-1-iodo-6-nitrobenzene. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism. YouTube. [Link]

-

Pharmaffiliates. 1-Chloro-2-iodo-4-nitrobenzene. [Link]

-

Tahir, M. N., et al. (2009). 4-Chloro-1-iodo-2-nitrobenzene. ResearchGate. [Link]

-

Taylor & Francis Group. Nitrobenzene and Related Compounds. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-chloro-2-iodo-4-nitro-benzene | 74534-15-9 [chemicalbook.com]

- 3. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichloro-1-iodo-6-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Benzene, 1-Chloro-2-Iodo-4-Nitro- | Properties, Synthesis, Safety Data & Supplier Information – Expert Chemical Guide China [chlorobenzene.ltd]

solubility of 1-Chloro-2-iodo-4-nitrobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-2-iodo-4-nitrobenzene in Organic Solvents

Introduction

1-Chloro-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with the molecular formula C₆H₃ClINO₂.[1][2] As a substituted benzene ring, it serves as a valuable intermediate in complex organic synthesis, including the preparation of pharmaceuticals.[3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for professionals in research, chemical process development, and pharmaceutical sciences. Solubility dictates critical process parameters, including reaction kinetics, solvent selection for synthesis and purification (e.g., crystallization), and the formulation of drug substances.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-Chloro-2-iodo-4-nitrobenzene. It is designed to equip researchers and scientists with the foundational knowledge and detailed methodologies required to accurately assess its solubility profile, ensuring process efficiency, reproducibility, and safety.

Part 1: Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 1-Chloro-2-iodo-4-nitrobenzene—a benzene ring substituted with three different functional groups—governs its physical properties and interactions with solvents. The bulky, non-polar benzene core is appended with a highly polar nitro group (-NO₂) and two halogen atoms (-Cl, -I) that contribute to the molecule's overall polarity and polarizability.

Table 1: Physicochemical Properties of 1-Chloro-2-iodo-4-nitrobenzene

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClINO₂ | [1][2] |

| Molecular Weight | 283.45 g/mol | [1][2] |

| Appearance | Dark Yellow Solid | [3] |

| Melting Point | 78 °C | [3] |

| Predicted Density | 2.094 ± 0.06 g/cm³ | [3] |

Based on its structure, a qualitative solubility profile can be predicted using the fundamental principle of "like dissolves like".[4] The molecule possesses both non-polar (the aromatic ring) and polar (nitro and halogen groups) characteristics. This duality suggests:

-

Low Solubility in Polar Protic Solvents: Very low solubility is expected in water due to the large, hydrophobic benzene ring.[5]

-

Moderate to High Solubility in Organic Solvents: The compound is expected to be soluble in a range of organic solvents. Initial data indicates it is slightly soluble in chloroform and methanol.[3] Its solubility is likely to be higher in solvents that can engage in dipole-dipole interactions and have a polarity that is intermediate between highly polar and non-polar. Solvents like acetone, ethyl acetate, and dichloromethane are predicted to be effective. Aromatic solvents like toluene may also be suitable due to π-π stacking interactions with the compound's benzene ring.

Part 2: A Framework for Solvent Selection

Choosing an appropriate solvent is the first critical step in any solubility-dependent process. The decision is guided by the principle of matching the intermolecular forces of the solute and the solvent. For 1-Chloro-2-iodo-4-nitrobenzene, the primary forces at play are London dispersion forces, dipole-dipole interactions, and potential π-π interactions.

The following diagram outlines a logical workflow for selecting a suitable solvent system for initial screening.

Caption: Logical workflow for initial solvent selection.

Part 3: Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the equilibrium (or shake-flask) method is the gold standard. It ensures that the solvent is fully saturated with the solute at a given temperature, providing a true measure of the solubility limit.

Overall Experimental Workflow

The process involves preparing a saturated solution, ensuring it reaches equilibrium, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for obtaining reliable solubility data.

-

Preparation:

-

Add an excess amount of solid 1-Chloro-2-iodo-4-nitrobenzene to a series of glass vials (e.g., 20 mg per 2 mL of solvent). The excess solid is crucial to ensure saturation is achieved and maintained.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or rotator (e.g., at 25 °C).

-

Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but the exact time should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration plateaus.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials and allow the contents to settle for a short period at the same constant temperature.

-

To separate the saturated liquid phase (supernatant) from the undissolved solid, use one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to draw the supernatant. This method is often preferred as it effectively removes fine particulates. Causality: Using a sub-micron filter ensures that no undissolved microcrystals are carried over into the sample for analysis, which would artificially inflate the solubility measurement.

-

-

-

Sample Preparation for Analysis:

-

Carefully take a precise aliquot of the clear supernatant.

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be recorded accurately.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis Spectrophotometry, as described in the next section.

-

Part 4: Analytical Quantification Techniques

Accurate quantification of the dissolved solute is the most critical part of the solubility determination.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and specific technique for quantifying compounds in solution, making it ideal for solubility studies.[6][7] It separates the analyte from potential impurities before quantification.

Protocol for HPLC Method Development and Analysis:

-

Instrumentation & Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically effective for nitroaromatic compounds.[8][9] Start with an isocratic method (e.g., 70:30 Acetonitrile:Water) and optimize for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where 1-Chloro-2-iodo-4-nitrobenzene has strong absorbance (e.g., determined by scanning from 220-400 nm). Nitroaromatic compounds often have strong absorbance maxima.[10][11]

-

Injection Volume: 10 µL.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 1-Chloro-2-iodo-4-nitrobenzene of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-

-

Calibration and Analysis:

-

Inject the calibration standards into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999 for a trustworthy method.

-

Inject the diluted solubility samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor.

-

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster alternative to HPLC, suitable for high-throughput screening if the compound is pure and has a distinct chromophore, which nitroaromatics do.[12][13]

Protocol for UV-Vis Analysis:

-

Determination of λmax:

-

Prepare a dilute solution of the compound in the solvent of interest.

-

Scan the solution across the UV-Vis spectrum (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax). Using λmax provides the highest sensitivity and adherence to the Beer-Lambert law.[13]

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution and a series of at least five dilutions in the same solvent used for the solubility experiment. Trustworthiness: A separate calibration curve must be generated for each solvent system, as solvent effects can shift the λmax and molar absorptivity.

-

-

Calibration and Analysis:

-

Measure the absorbance of each calibration standard at the determined λmax, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration (R² > 0.995).

-

Measure the absorbance of the appropriately diluted solubility samples.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor.

-

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Chloro-2-iodo-4-nitrobenzene must be consulted, data from the closely related compound 1-chloro-4-nitrobenzene indicates significant hazards.[14][15][16] Researchers must assume this compound is hazardous and handle it with extreme care.

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[17][18] Halogenated nitroaromatics can cause damage to organs through prolonged or repeated exposure.[16]

-

Carcinogenicity & Mutagenicity: Suspected of causing cancer and genetic defects.[14][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]

-

Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Disposal: Dispose of all waste (solid compound, solutions, contaminated materials) in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This safety information is provided as a guideline based on related compounds. The user is REQUIRED to obtain and review the official Safety Data Sheet (SDS) for 1-Chloro-2-iodo-4-nitrobenzene before any handling or experimentation.

Conclusion

This guide has detailed the essential theoretical principles and practical, field-proven methodologies for determining the solubility of 1-Chloro-2-iodo-4-nitrobenzene. By understanding the compound's physicochemical nature, applying a logical solvent selection strategy, and executing rigorous experimental protocols such as the equilibrium shake-flask method coupled with precise analytical techniques like HPLC or UV-Vis spectrophotometry, researchers can generate accurate and reliable solubility data. Such data is fundamental to the successful design, optimization, and safety of chemical processes in both academic and industrial settings.

References

- Vertex AI Search. (n.d.). Benzene, 1-Chloro-2-Iodo-4-Nitro.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.

- ChemicalBook. (n.d.). 1-chloro-2-iodo-4-nitro-benzene.

- Solubility of Things. (n.d.). 4-Nitroiodobenzene.

- Fisher Scientific. (2025, December 18). 1-Chloro-4-nitrobenzene Safety Data Sheet.

- MilliporeSigma. (2024, August 6). 1-Chloro-4-nitrobenzene Safety Data Sheet.

- PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography.

- MilliporeSigma. (2015, July 10). 1-Chloro-4-nitrobenzene Safety Data Sheet.

- Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitrobenzenes.

- Thermo Fisher Scientific. (2025, September 18). 1-Chloro-4-nitrobenzene Safety Data Sheet.

- SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.

- BLD Pharm. (n.d.). 1-Chloro-4-iodo-2-nitrobenzene.

- PubChem. (n.d.). 2-Chloro-1-iodo-4-nitrobenzene.

- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.

- Solubility of Things. (n.d.). 4-Nitrochlorobenzene.

- Santa Cruz Biotechnology. (n.d.). 1-chloro-4-iodo-2-nitrobenzene.

- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of...

- HunterLab. (2023, November 29). UV Spectrophotometry Identifies Compounds in Pharmaceuticals.

- American Laboratory. (2009, July 1). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC.

- Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.

- ResearchGate. (2025, December 21). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review.

Sources

- 1. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-chloro-2-iodo-4-nitro-benzene CAS#: 74534-15-9 [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. agilent.com [agilent.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. UV Spectrophotometry Identifies Compounds in Pharmaceuticals | HunterLab [hunterlab.com]

- 13. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. westliberty.edu [westliberty.edu]

- 18. lobachemie.com [lobachemie.com]

reactivity of the nitro group in 1-Chloro-2-iodo-4-nitrobenzene

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 1-Chloro-2-iodo-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-iodo-4-nitrobenzene is a polyfunctionalized aromatic compound whose chemical behavior is dominated by the powerful electronic effects of its nitro substituent. This guide provides a detailed examination of the nitro group's role in dictating the molecule's reactivity. We will explore its profound influence on nucleophilic aromatic substitution (SNAr), its susceptibility to reduction, and its deactivating effect on electrophilic aromatic substitution. This document synthesizes mechanistic principles with practical, field-proven insights to offer a comprehensive resource for chemists leveraging this versatile synthetic intermediate.

Molecular Profile and Electronic Structure

1-Chloro-2-iodo-4-nitrobenzene, with the molecular formula C₆H₃ClINO₂, presents a fascinating case study in substituent effects.[1][2] The central benzene ring is adorned with three distinct substituents, each imparting its own inductive and resonance effects. However, the nitro group (-NO₂) is the most electronically significant.

As a potent electron-withdrawing group, the nitro group operates through two distinct mechanisms:

-

-I (Inductive) Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

-

-R (Resonance) Effect: The nitro group can delocalize electron density from the ring onto its oxygen atoms, a much stronger effect than induction.

This combined electron withdrawal renders the aromatic ring highly electron-deficient (electrophilic), which is the cornerstone of its reactivity profile.[3][4]

| Property | Value | Source |

| CAS Number | 41252-96-4 (for 2-Chloro-1-iodo-4-nitrobenzene) | PubChem[2] |

| Molecular Formula | C₆H₃ClINO₂ | PubChem[2] |

| Molecular Weight | 283.45 g/mol | PubChem[2] |

| Appearance | Crystalline Solid | --- |

| Melting Point | 97°C to 101°C | Smolecule[3] |

The Nitro Group as a Potent Activator for Nucleophilic Aromatic Substitution (SNAr)

The most critical role of the nitro group in this molecule is its activation of the benzene ring toward nucleophilic attack.[3] Aromatic halides are typically unreactive to nucleophiles, but the presence of a strongly electron-withdrawing group, particularly at the ortho or para position to the leaving group, dramatically accelerates the reaction.[5][6]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]

-

Addition: The nucleophile attacks the carbon atom bearing a leaving group (in this case, the chlorine at C1). This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7]

-

Elimination: The aromaticity is restored as the leaving group (chloride anion) departs, yielding the final substitution product.

In 1-Chloro-2-iodo-4-nitrobenzene, the nitro group is para to the chloro substituent. This specific orientation is crucial for stabilizing the Meisenheimer complex, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group through resonance.[7][8] This stabilization significantly lowers the activation energy of the first step, making the reaction feasible.[7] The iodine at C2, being ortho to the site of attack, also contributes some inductive stabilization.

Regioselectivity: Chloro vs. Iodo Leaving Group

While both chlorine and iodine are potential leaving groups, nucleophilic substitution preferentially occurs at the C1 position, displacing the chloride. This is governed by a combination of factors:

-

Electronic Activation: The nitro group is para to the chlorine, providing maximal resonance stabilization for the Meisenheimer complex formed upon attack at C1.[7] Attack at the iodine-bearing C2 position would place the nitro group meta to the site of attack, offering only weaker inductive stabilization without direct resonance participation.[7]

-

Leaving Group Ability: While iodide is generally a better leaving group than chloride in SN1/SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack. The stability of the intermediate is the dominant factor. The C-Cl bond is more polarized than the C-I bond, making the carbon more electrophilic and susceptible to attack.

Experimental Protocol: Synthesis of 1-Iodo-4-nitro-2-phenoxyaniline

This protocol details a typical SNAr reaction, followed by reduction of the nitro group. The initial SNAr displaces the activated chlorine.

Materials:

-

1-Chloro-2-iodo-4-nitrobenzene

-

Phenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl Acetate

-

Brine

Procedure:

-

SNAr Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Chloro-2-iodo-4-nitrobenzene (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-iodo-4-nitro-2-phenoxybenzene.

-

-

Nitro Group Reduction (Béchamp Reduction):

-

Dissolve the crude product from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-Iodo-4-nitro-2-phenoxyaniline, which can be purified by column chromatography.

-

Reduction of the Nitro Group: A Gateway to Anilines

The transformation of the nitro group into a primary amine is one of the most synthetically valuable reactions in organic chemistry, providing access to anilines which are precursors for dyes, pharmaceuticals, and cross-coupling reactions.[3][9]

Chemoselectivity Considerations

A key challenge in reducing 1-Chloro-2-iodo-4-nitrobenzene is the potential for hydrodehalogenation (loss of Cl or I). Therefore, the choice of reducing agent is critical to ensure the selective reduction of the nitro group while preserving the halogen substituents.[3]

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is highly effective for nitro reduction but often leads to concurrent dehalogenation, especially of the C-I bond. It is generally not the preferred method for this substrate.[10]

-

Metal-Acid Systems (e.g., Fe/HCl, Sn/HCl, SnCl₂): These are the classic and most reliable methods for this transformation. The Béchamp reaction (Fe in acidic medium) is particularly effective and cost-efficient, providing high yields of the corresponding aniline without affecting the halogen atoms.[3][11] Tin(II) chloride (SnCl₂) offers a milder alternative.[10]

The Nitro Group as a Deactivator for Electrophilic Aromatic Substitution (EAS)

While the nitro group activates the ring for nucleophilic attack, it has the opposite effect on electrophilic attack. The strong electron-withdrawing nature of the -NO₂ group significantly reduces the electron density of the aromatic π-system, making it a poor nucleophile.[4][12] Consequently, 1-Chloro-2-iodo-4-nitrobenzene is highly deactivated towards electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.[9][13]

Should an EAS reaction be forced under harsh conditions, the nitro group acts as a meta-director.[14][15] It deactivates the ortho and para positions (relative to itself) so severely through resonance that the meta positions become the least deactivated and therefore the most likely sites for electrophilic attack.

Conclusion

The reactivity of 1-Chloro-2-iodo-4-nitrobenzene is unequivocally governed by its nitro group. This powerful substituent transforms an otherwise inert aromatic ring into a substrate highly activated for nucleophilic aromatic substitution at the C1 position, enabling the facile displacement of the chloride. Concurrently, it provides a functional handle for reduction to a synthetically versatile aniline, provided chemoselective reagents are employed to preserve the C-Cl and C-I bonds. Finally, its deactivating nature shields the ring from further electrophilic substitution. A thorough understanding of these principles is essential for any scientist aiming to effectively utilize this multifaceted building block in complex organic synthesis.

References

-

Nitration of aromatic compounds . (2019). YouTube. Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . (2018). Master Organic Chemistry. Retrieved from [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . (2020). National Institutes of Health (NIH). Retrieved from [Link]

-

Aromatic Side Chain Reduction: Nitro . College of Saint Benedict and Saint John's University. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution . RXNS. Retrieved from [Link]

-

Introduction of the nitro group into aromatic systems . (ResearchGate). Retrieved from [Link]

-

1-Chloro-4-iodo-2-nitrobenzene . SpectraBase. Retrieved from [Link]

-

Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. . (2025). Filo. Retrieved from [Link]

-

Nitro Reduction - Common Conditions . Organic Chemistry Portal. Retrieved from [Link]

-

Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? . (2015). ResearchGate. Retrieved from [Link]

-

Why does Nitrobenzene lower the reactivity of Benzene ring? . (2017). Quora. Retrieved from [Link]

-

Reduction of nitro compounds . Wikipedia. Retrieved from [Link]

-

The influence of the nitro-group on the reactivity of aromatic halogens. Part II . (1954). Journal of the Chemical Society. Retrieved from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene . (MDPI). Retrieved from [Link]

-

2-Chloro-1-iodo-4-nitrobenzene . PubChem. Retrieved from [Link]

-

Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? . (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

4-Chloro-1-iodo-2-nitrobenzene . (2009). National Institutes of Health (NIH). Retrieved from [Link]

-

Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products . (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of 1-iodo-4-nitrobenzene . (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene... . Royal Society of Chemistry. Retrieved from [Link]

-

organic chemistry reaction #13 - reduction of nitro group to amine . (2014). YouTube. Retrieved from [Link]

-

Aminoborylation / Suzuki-Miyaura tandem cross coupling of aryl iodides... . Royal Society of Chemistry. Retrieved from [Link]

-

Electrophilic aromatic substitution on benzene with nitro group . (2021). YouTube. Retrieved from [Link]

-

What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? . (2018). Quora. Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Chemistry. Retrieved from [Link]

-

Electrophilic Aromatic Substitution of Substituted Benzenes . (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Use stability factors to explain why 1-chloro-4-nitrobenzene is more reactive... . (2021). Chegg. Retrieved from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene . ResearchGate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClINO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]

- 4. quora.com [quora.com]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. Aromatic Reactivity [www2.chemistry.msu.edu]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

electrophilic and nucleophilic sites of 1-Chloro-2-iodo-4-nitrobenzene

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Chloro-2-iodo-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 1-chloro-2-iodo-4-nitrobenzene, a key intermediate in the synthesis of complex organic molecules. We will dissect the electronic landscape of the molecule to predict its reactive centers and explore its utility in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

Molecular and Electronic Structure Analysis

1-Chloro-2-iodo-4-nitrobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₃ClINO₂.[1] The strategic placement of three distinct substituents—a nitro group, a chlorine atom, and an iodine atom—creates a molecule with a rich and tunable reactivity profile.

The reactivity of the benzene ring is fundamentally governed by the interplay of inductive and resonance effects exerted by its substituents.[2][3]

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It deactivates the ring toward electrophilic attack but strongly activates it for nucleophilic attack, particularly at the positions ortho and para to it.[4][5]

-

Halogens (-Cl, -I): Both chlorine and iodine are deactivating groups due to their electron-withdrawing inductive effects (-I). However, they possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R), which directs incoming electrophiles to the ortho and para positions.[6][7]

The confluence of these effects in 1-chloro-2-iodo-4-nitrobenzene renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. The primary electrophilic sites are the carbon atoms bonded to the halogens, which serve as handles for cross-coupling reactions.

Caption: Structure of 1-Chloro-2-iodo-4-nitrobenzene.

Nucleophilic Reactivity: SₙAr Reactions

The electron-deficient nature of the ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

Regioselectivity and Leaving Group Ability

In 1-chloro-2-iodo-4-nitrobenzene, two positions are activated for nucleophilic attack:

-

C-1 (bearing -Cl): This position is para to the strongly activating -NO₂ group.

-

C-2 (bearing -I): This position is ortho to the -NO₂ group.

Both ortho and para positions can effectively delocalize the negative charge of the Meisenheimer intermediate onto the nitro group. However, the outcome of the reaction is also dependent on the leaving group ability of the halides. In SNAr reactions, the trend for halogen leaving group ability is often the reverse of that seen in SN2 reactions, with fluoride being the best leaving group (F > Cl > Br > I).[8] This is because the first step, the nucleophilic attack, is typically the rate-determining step, and the high electronegativity of fluorine provides the greatest stabilization to the forming anionic intermediate.[4]

Therefore, nucleophilic substitution is generally expected to occur preferentially at the C-1 position , displacing the chloride.

Mechanistic Pathway

The SNAr reaction proceeds in two key steps:

-

Addition: The nucleophile attacks the electron-deficient carbon atom (C-1), breaking the aromaticity of the ring and forming the Meisenheimer complex. The negative charge is delocalized across the ring and onto the oxygen atoms of the nitro group.

-

Elimination: The aromaticity is restored by the departure of the leaving group (chloride), yielding the substituted product.

Caption: SₙAr Mechanism Workflow.

Experimental Protocol: Ether Synthesis via SₙAr

This protocol describes the synthesis of 1-iodo-4-nitro-2-phenoxybenzene.

Materials:

-

1-Chloro-2-iodo-4-nitrobenzene (1.0 eq)

-

Phenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of phenol in DMF, add potassium carbonate and stir for 15 minutes at room temperature.

-

Add 1-chloro-2-iodo-4-nitrobenzene to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Electrophilic Reactivity: Palladium-Catalyzed Cross-Coupling

The carbon-halogen bonds in 1-chloro-2-iodo-4-nitrobenzene serve as electrophilic sites for a variety of powerful palladium-catalyzed cross-coupling reactions. A key feature of this substrate is the significant difference in reactivity between the C-I and C-Cl bonds. The C-I bond is much weaker and more readily undergoes oxidative addition to a Pd(0) complex than the C-Cl bond. This differential reactivity allows for highly selective, stepwise functionalization of the molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[9] Due to the higher reactivity of the C-I bond, Suzuki coupling will occur selectively at the C-2 position.

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Selective Suzuki Coupling

-

Reactants: 1-chloro-2-iodo-4-nitrobenzene (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1).

-

Procedure:

-

Combine 1-chloro-2-iodo-4-nitrobenzene, the arylboronic acid, and Na₂CO₃ in the solvent mixture.

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction to reflux (approx. 80-90 °C) and monitor by TLC.

-

After completion, perform an aqueous workup and extract with an organic solvent.

-

Purify by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. Again, the reaction will proceed selectively at the C-2 iodo position.

Experimental Protocol: Selective Sonogashira Coupling

-

Reactants: 1-chloro-2-iodo-4-nitrobenzene (1.0 eq), Terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), Triethylamine (TEA) or Diisopropylamine (DIPA) as base and solvent.

-

Procedure:

-

Dissolve 1-chloro-2-iodo-4-nitrobenzene and the terminal alkyne in the amine solvent.

-

Degas the solution with argon or nitrogen.

-

Add the Pd(PPh₃)₂Cl₂ and CuI catalysts.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Purify the product by column chromatography.

-

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[10] The selective amination at the C-2 position can be achieved under standard Buchwald-Hartwig conditions.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Reactants: 1-chloro-2-iodo-4-nitrobenzene (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 eq), and a strong base like Sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl halide, base, ligand, and palladium precursor.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the reaction vessel and heat to 80-110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, filter through celite, and concentrate.

-

Purify the product by column chromatography.

-

Summary of Reactivity

| Reaction Type | Primary Reactive Site | Key Reagents | Bond Formed |

| Nucleophilic Aromatic Substitution | C1-Cl | Nucleophile (e.g., RO⁻, R₂NH), Base | C-O, C-N |

| Suzuki-Miyaura Coupling | C2-I | R-B(OH)₂, Pd catalyst, Base | C-C |

| Sonogashira Coupling | C2-I | R-C≡CH, Pd/Cu catalysts, Base | C-C (sp) |

| Buchwald-Hartwig Amination | C2-I | R₂NH, Pd catalyst, Ligand, Base | C-N |

Synthesis of 1-Chloro-2-iodo-4-nitrobenzene

A plausible and efficient laboratory synthesis starts from the commercially available 2-chloro-5-nitroaniline, proceeding through a Sandmeyer-type reaction.

Experimental Protocol: Synthesis via Diazotization-Iodination

-

Reactants: 2-chloro-5-nitroaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium iodide (KI).

-

Procedure:

-

Dissolve 2-chloro-5-nitroaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature, to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will evolve.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any excess iodine.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1-chloro-2-iodo-4-nitrobenzene.

-

Conclusion

1-Chloro-2-iodo-4-nitrobenzene is a highly valuable synthetic intermediate due to its well-defined and orthogonal reactive sites. The strong activation by the nitro group facilitates nucleophilic aromatic substitution, primarily at the C-1 position. Concurrently, the differential reactivity of the C-I and C-Cl bonds allows for selective palladium-catalyzed cross-coupling reactions at the C-2 position. This predictable and versatile reactivity profile enables the rational design of complex synthetic routes, making it an indispensable tool for medicinal and materials chemistry.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 6. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nobelprize.org [nobelprize.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Chloro-2-iodo-4-nitrobenzene for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Chloro-2-iodo-4-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, physicochemical properties, safety protocols, and applications in organic synthesis, offering field-proven insights to support your research and development endeavors.

Introduction: A Versatile Building Block in Organic Synthesis

1-Chloro-2-iodo-4-nitrobenzene is a substituted aromatic compound with the molecular formula C₆H₃ClINO₂. Its structure, featuring a nitro group, a chlorine atom, and an iodine atom on a benzene ring, makes it a highly versatile reagent in organic chemistry. The distinct electronic properties and reactivity of these functional groups allow for a wide range of chemical transformations, positioning it as a valuable starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the chloro, iodo, and nitro groups offers regioselective control in various coupling and substitution reactions, which is a critical consideration in the design of efficient synthetic routes.

Commercial Availability and Supplier Overview

High-purity 1-Chloro-2-iodo-4-nitrobenzene is crucial for reproducible and successful synthetic outcomes. Several reputable chemical suppliers offer this compound in various grades and quantities. When selecting a supplier, it is imperative to consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).